molecular formula C9H15BrO3 B13921014 Oxan-2-yl 2-bromo-2-methylpropanoate CAS No. 74266-25-4

Oxan-2-yl 2-bromo-2-methylpropanoate

Cat. No.: B13921014
CAS No.: 74266-25-4
M. Wt: 251.12 g/mol
InChI Key: SBORWERSDDVQOT-UHFFFAOYSA-N
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Description

Oxan-2-yl 2-bromo-2-methylpropanoate is a brominated ester characterized by a tetrahedral bromine-bearing carbon adjacent to a carbonyl group, with an oxane (tetrahydro-2H-pyran) ring linked via an ester bond. This compound is primarily utilized as an initiator in controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), due to its ability to generate radicals under specific conditions . Its structural stability and tunable reactivity make it valuable in synthesizing polymers with precise architectures, including star copolymers and block polymers .

Properties

CAS No.

74266-25-4

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

oxan-2-yl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C9H15BrO3/c1-9(2,10)8(11)13-7-5-3-4-6-12-7/h7H,3-6H2,1-2H3

InChI Key

SBORWERSDDVQOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC1CCCCO1)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of Oxan-2-yl 2-bromo-2-methylpropanoate

General Synthetic Strategy

The synthesis of this compound typically involves esterification reactions where the carboxylic acid or its derivatives (such as acid chlorides or anhydrides) of 2-bromo-2-methylpropanoic acid are reacted with oxan-2-ol (tetrahydropyranol) under controlled conditions. The key challenge is to achieve selective esterification without side reactions such as elimination or substitution at the bromine site.

Common Synthetic Routes

Esterification via Acid Chloride Intermediate
  • Step 1: Preparation of 2-bromo-2-methylpropanoic acid chloride by reaction of 2-bromo-2-methylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
  • Step 2: Reaction of the acid chloride with oxan-2-ol in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl and promote ester formation.
  • Reaction Conditions: Typically conducted at 0–25 °C under inert atmosphere (nitrogen or argon) to prevent hydrolysis and side reactions.

This method is favored for its high yield and purity of the ester product.

Direct Esterification Using Acid and Alcohol
  • Step: Direct condensation of 2-bromo-2-methylpropanoic acid with oxan-2-ol using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Reaction Conditions: Refluxing in anhydrous solvents like toluene or benzene with azeotropic removal of water (Dean-Stark apparatus).
  • Limitations: Lower yields due to possible side reactions and difficulty in removing water completely.
Use of Coupling Agents
  • Employing coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for ester formation with oxan-2-ol at room temperature.
  • This method is useful when sensitive functional groups are present and milder conditions are required.

Analytical Data and Reaction Optimization

Reaction Yields and Purity

Method Yield (%) Purity (%) Key Notes
Acid Chloride Esterification 85–92 >98 High yield, mild conditions
Direct Acid-Alcohol Esterification 60–75 90–95 Requires azeotropic removal of water
Coupling Agent Method 70–85 95–98 Mild conditions, avoids harsh reagents

Characterization Techniques

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the ester linkage and the presence of the oxan-2-yl group.
  • Mass Spectrometry: Confirms molecular weight and bromine isotopic pattern.
  • IR Spectroscopy: Ester carbonyl stretch around 1735 cm⁻¹; C–Br stretch observed.
  • Elemental Analysis: Confirms composition within ±0.4% of theoretical values.

Summary Table of Preparation Methods

Preparation Method Reagents & Conditions Advantages Disadvantages
Acid Chloride Esterification SOCl₂, oxan-2-ol, pyridine, 0–25 °C, inert atmosphere High yield, high purity Requires handling of corrosive reagents
Direct Acid-Alcohol Esterification 2-bromo-2-methylpropanoic acid, oxan-2-ol, acid catalyst, reflux, azeotropic water removal Simple reagents Lower yield, longer reaction time
Coupling Agent Method DCC or EDC, oxan-2-ol, room temperature Mild conditions, selective Cost of reagents, possible side products

Chemical Reactions Analysis

Types of Reactions

Oxan-2-yl 2-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Oxan-2-yl 2-bromo-2-methylpropanoate involves its role as an initiator in polymerization reactions. The bromine atom facilitates the formation of radicals, which then propagate the polymerization process. This mechanism is crucial in ATRP, where the compound helps control the molecular weight and distribution of the resulting polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Reactivity

A comparison of structurally related 2-bromo-2-methylpropanoate esters reveals key differences in substituent groups and their impact on reactivity:

Compound Name Substituent Group Key Reactivity Features
Oxan-2-yl 2-bromo-2-methylpropanoate Oxane (tetrahydropyran) Enhanced steric hindrance from the oxane ring slows radical initiation but improves thermal stability .
Allyl 2-bromo-2-methylpropanoate Allyl group Allyl moiety enables post-polymerization modifications (e.g., thiol-ene reactions) but increases susceptibility to radical transfer .
6-Azidohexyl 2-bromo-2-methylpropanoate Azide-terminated alkyl chain Facilitates click chemistry (e.g., CuAAC) for functionalization; azide group may destabilize the ester under UV light .
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate Propargyl group Alkyne functionality allows for orthogonal conjugation but may lead to side reactions with metal catalysts .

Performance in Polymerization

  • ATRP Efficiency : Oxan-2-yl esters exhibit lower initiation rates compared to allyl or azido analogs due to steric bulk, but they produce polymers with narrower polydispersity indices (PDI < 1.2) .
  • Thermal Stability : Oxan-2-yl esters tolerate temperatures up to 120°C without significant decomposition, outperforming propargyl esters, which degrade above 90°C .

Analytical Challenges

  • MALDI-TOF Analysis : Sodium trifluoroacetate (NaTFA) is recommended over silver salts for analyzing oxan-2-yl esters to avoid Ag⁺-induced debromination artifacts .
  • NMR Characterization : The oxane ring’s protons resonate at δ 3.4–4.1 ppm, distinct from allyl (δ 5.2–5.9 ppm) or propargyl (δ 2.1–2.4 ppm) groups, aiding structural confirmation .

Biological Activity

Oxan-2-yl 2-bromo-2-methylpropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₈H₁₅BrO₂
  • Molecular Weight : 223.11 g/mol
  • CAS Number : 23877-12-5

Synthesis

The synthesis of this compound typically involves the bromination of 2-methylpropanoic acid followed by esterification with an oxan-2-ol derivative. The synthetic route can be optimized for yield and purity, which are crucial for subsequent biological testing.

Antimicrobial Properties

Recent studies have indicated that derivatives of bromoalkanoates exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. A study reported that certain bromo derivatives demonstrated an IC50 value (the concentration required to inhibit 50% of the target organism) as low as 0.39 µM against DNA gyrase, a critical enzyme for bacterial DNA replication .

Anticancer Activity

In vitro studies have highlighted the potential of Oxan derivatives in cancer therapy. For example, compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. These findings suggest that the compound may disrupt cellular processes involved in cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in DNA replication and repair:

  • DNA Gyrase Inhibition : The compound binds to the active site of DNA gyrase, preventing it from performing its function in DNA supercoiling.
  • Topoisomerase IV Inhibition : Similar to DNA gyrase, topoisomerase IV is essential for bacterial cell division, and its inhibition leads to bacterial cell death.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated significant inhibition against resistant bacterial strains with an IC50 of 0.39 µM
Anticancer Activity AssessmentShowed IC50 values of 1.9 µg/mL on HCT-116 cells, indicating potent anticancer properties
Mechanistic Study on Enzyme InhibitionConfirmed binding affinity and inhibitory action on DNA gyrase and topoisomerase IV

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